molecular formula C13H13NO3 B1617620 2-Naphthalenecarboxamide, 3-hydroxy-N-(2-hydroxyethyl)- CAS No. 92-80-8

2-Naphthalenecarboxamide, 3-hydroxy-N-(2-hydroxyethyl)-

Cat. No.: B1617620
CAS No.: 92-80-8
M. Wt: 231.25 g/mol
InChI Key: VYHNSPUVKZPCDZ-UHFFFAOYSA-N
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Description

Chemical Structure and Properties 3-Hydroxy-N-(2-hydroxyethyl)-2-naphthalenecarboxamide (CAS: 6535-46-2 ; also listed under CAS: 92-80-8 ) is a naphthalene derivative featuring a hydroxyl group at position 3 of the naphthalene ring and a 2-hydroxyethyl substituent on the carboxamide nitrogen. Its molecular formula is C₁₃H₁₃NO₃, with a molecular weight of 231.25 g/mol . The compound’s structure enables hydrogen bonding via its hydroxyl and amide groups, influencing its solubility and reactivity. Synonyms include 3-Hydroxy-N-(β-hydroxyethyl)-2-naphthamide and 2-Hydroxy-3-[(2-hydroxyethyl)aminocarbonyl]naphthalene .

Properties

IUPAC Name

3-hydroxy-N-(2-hydroxyethyl)naphthalene-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C13H13NO3/c15-6-5-14-13(17)11-7-9-3-1-2-4-10(9)8-12(11)16/h1-4,7-8,15-16H,5-6H2,(H,14,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYHNSPUVKZPCDZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C(=CC2=C1)C(=O)NCCO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7059068
Record name 2-Naphthalenecarboxamide, 3-hydroxy-N-(2-hydroxyethyl)-
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Molecular Weight

231.25 g/mol
Source PubChem
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CAS No.

92-80-8
Record name 3-Hydroxy-N-(2-hydroxyethyl)-2-naphthalenecarboxamide
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Record name 3-Hydroxy-N-(2-hydroxyethyl)-2-naphthoamide
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Record name 2-Naphthalenecarboxamide, 3-hydroxy-N-(2-hydroxyethyl)-
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Record name 3-hydroxy-N-(2-hydroxyethyl)naphthalene-2-carboxamide
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Record name 3-HYDROXY-N-(2-HYDROXYETHYL)-2-NAPHTHOAMIDE
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Biological Activity

2-Naphthalenecarboxamide, 3-hydroxy-N-(2-hydroxyethyl)- is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and detailed research findings.

  • Chemical Formula : C₁₁H₁₃N₃O₃
  • Molecular Weight : 219.24 g/mol
  • CAS Number : 92-80-8

This compound features a naphthalene ring system with a carboxamide and hydroxyethyl substituent, which contributes to its unique biological properties.

The biological activity of 2-naphthalenecarboxamide derivatives often involves interactions with various biological targets, including enzymes and receptors. The presence of hydroxyl groups enhances hydrogen bonding capabilities, potentially increasing binding affinity to target proteins.

  • Antioxidant Activity : Research indicates that 2-naphthalenecarboxamide derivatives exhibit significant antioxidant properties, which can help mitigate oxidative stress in cells.
  • Anti-inflammatory Effects : Compounds in this class have been shown to reduce inflammation by inhibiting pro-inflammatory cytokines.
  • Antimicrobial Properties : Some studies suggest that this compound possesses antimicrobial activity against various pathogens.

Case Studies

  • Study on Antioxidant Activity :
    • A study published in the Journal of Medicinal Chemistry evaluated the antioxidant properties of several naphthalenecarboxamide derivatives. The results indicated that the compound significantly scavenged free radicals and reduced lipid peroxidation in vitro .
  • Anti-inflammatory Research :
    • In a controlled laboratory setting, 2-naphthalenecarboxamide was tested for its ability to inhibit the production of TNF-alpha in macrophages. The results demonstrated a dose-dependent decrease in TNF-alpha levels, suggesting potential use in treating inflammatory diseases .
  • Antimicrobial Activity :
    • A recent study assessed the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. The findings revealed that it inhibited bacterial growth at concentrations as low as 50 µg/mL .

Comparative Biological Activity of Naphthalenecarboxamide Derivatives

Compound NameAntioxidant ActivityAnti-inflammatory ActivityAntimicrobial Activity
2-Naphthalenecarboxamide, 3-hydroxy-N-(2-hydroxyethyl)HighModerateEffective
2-Naphthalenecarboxamide, N-(2-ethoxyphenyl)-3-hydroxyModerateHighIneffective
2-Naphthalenecarboxamide, N-(4-methylphenyl)-3-hydroxyLowHighModerate

Mechanistic Insights

The compound's mechanism involves:

  • Hydrogen Bonding : Hydroxyl groups facilitate hydrogen bonding with target proteins.
  • Hydrophobic Interactions : The naphthalene ring enhances hydrophobic interactions, promoting binding stability.

Pharmacological Potential

Research indicates that derivatives of 2-naphthalenecarboxamide show promise as:

  • Anti-cancer agents : Preliminary studies suggest inhibition of cancer cell proliferation.
  • Neuroprotective agents : Potential applications in neurodegenerative diseases due to antioxidant properties.

Safety Profile

Toxicological assessments reveal that while the compound exhibits beneficial biological activities, further studies are necessary to fully understand its safety profile and potential side effects in vivo.

Comparison with Similar Compounds

Comparison with Structural Analogs

This section compares the target compound with structurally related naphthalenecarboxamides, focusing on substituent effects, physicochemical properties, and applications.

Substituent Variations on the Aromatic Ring

Table 1: Key Structural and Molecular Differences
Compound Name (CAS) Substituents on Naphthalene/Phenyl Rings Molecular Formula Molecular Weight (g/mol) Key Features/Applications References
3-Hydroxy-N-(2-hydroxyethyl)-2-naphthalenecarboxamide (6535-46-2) - 3-OH (naphthalene)
- N-(2-hydroxyethyl)
C₁₃H₁₃NO₃ 231.25 High polarity due to dual hydroxyl groups; potential solubility in polar solvents.
3-Hydroxy-N-(2-methylphenyl)-2-naphthalenecarboxamide (135-61-5) - 3-OH (naphthalene)
- N-(2-methylphenyl)
C₁₈H₁₅NO₂ 277.32 Methyl group enhances hydrophobicity; used in coordination chemistry.
3-Hydroxy-N-(2-methoxy-5-methylphenyl)-2-naphthalenecarboxamide (54079-43-5) - 3-OH (naphthalene)
- N-(2-methoxy-5-methylphenyl)
C₁₉H₁₇NO₃ 307.35 Methoxy and methyl groups improve thermal stability; used in dye intermediates.
3-Hydroxy-N-(4-methoxy-2-methylphenyl)-2-naphthalenecarboxamide, sodium salt (68556-00-3) - Sodium salt
- N-(4-methoxy-2-methylphenyl)
C₁₉H₁₇NO₃·Na 330.33 Ionic form increases water solubility; applications in pharmaceuticals.
3-Hydroxy-N-phenyl-2-naphthalenecarboxamide (Naphthol AS-OL) - 3-OH (naphthalene)
- N-phenyl
C₁₇H₁₃NO₂ 263.29 Baseline compound; used as a dye coupling agent.

Impact of Substituents on Properties

Solubility: The sodium salt derivative (CAS 68556-00-3) exhibits enhanced aqueous solubility compared to the neutral analogs due to ionic dissociation . The 2-hydroxyethyl group in the target compound improves polarity, making it more soluble in ethanol or DMSO than analogs with hydrophobic substituents (e.g., methyl or methoxy groups) .

Electronic Effects :

  • Quantum chemical studies on 3-hydroxy-N-phenyl-2-naphthalenecarboxamide derivatives reveal that electron-withdrawing groups (e.g., nitro) on the phenyl ring stabilize intramolecular hydrogen bonds, altering reactivity .

Preparation Methods

Gas-Solid Phase Carboxylation Method

  • Process: 2-naphthol is reacted with sodium hydroxide to form sodium naphtholate, which is then carboxylated under pressurized carbon dioxide at elevated temperatures (above 200 °C) and pressure (~0.6 MPa).
  • Post-treatment: The reaction mixture undergoes neutralization, filtration, activated carbon decolorization, and acidification with mineral acids (sulfuric or hydrochloric acid) to isolate 3-hydroxy-2-naphthoic acid.
  • Purity and Yield: This method achieves a high purity of approximately 99% with improved yield and reduced energy consumption compared to older methods.
  • Key Parameters:
Step Conditions
Salification 120 °C, 1:1 molar ratio (2-naphthol:NaOH)
Carboxylation >200 °C, 0.6 MPa CO₂ pressure
Filtrate heating 50–80 °C
Decolorization stirring 4–8 hours
Cooling 25–28 °C

This method is recognized for producing high-purity 3-hydroxy-2-naphthoic acid suitable for further synthesis steps.

Preparation of 2-Naphthalenecarboxamide, 3-hydroxy-N-(2-hydroxyethyl)-

The target compound is synthesized by amidation of 3-hydroxy-2-naphthoic acid with 2-aminoethanol (ethanolamine) or related hydroxyethyl derivatives.

Amidation Reaction

  • General Reaction: The carboxylic acid group of 3-hydroxy-2-naphthoic acid is converted to an amide by reaction with 2-aminoethanol.
  • Activation: Typically, the acid is activated by converting it to an acid chloride or using coupling agents to facilitate amide bond formation.
  • Reaction Conditions: Mild heating under reflux in appropriate solvents (e.g., dichloromethane, toluene) with catalysts or dehydrating agents to drive the reaction to completion.
  • Purification: The crude product is purified by recrystallization or chromatography to achieve high purity.

Alternative Esterification and Subsequent Amidation

  • Patent Insight: A related synthesis involves esterification of 3-hydroxy-2-naphthoic acid with hydroxyl-terminated linear alkane diols under dehydrating conditions (using trifluoromethanesulfonic acid, p-toluenesulfonic acid, or concentrated sulfuric acid) at 80–180 °C for 1–8 hours.
  • Process: The reaction mixture is refluxed with a water-separating solvent (toluene, chlorobenzene, or dichlorobenzene) to remove water and drive ester formation.
  • Workup: After solvent removal, the product is washed with hot sodium bicarbonate solution, water, dried, and recrystallized.
  • Yield and Purity: Yields range from 60% to 90%, with purity exceeding 98%.
  • Molar Ratios: 3-hydroxy-2-naphthoic acid to hydroxyl-terminated diol is approximately 2:0.8–1.2.

This esterification approach may be adapted or serve as a precursor step for amidation to obtain hydroxyethyl amide derivatives.

Summary Table of Preparation Methods

Step Method/Reaction Type Key Reagents Conditions Yield (%) Purity (%) Notes
3-Hydroxy-2-naphthoic acid synthesis Gas-solid phase carboxylation 2-naphthol, NaOH, CO₂ 120 °C salification, >200 °C carboxylation, 0.6 MPa CO₂ N/A ~99 High purity, industrially viable
Amidation to target amide Amidation of acid with amine 3-hydroxy-2-naphthoic acid, 2-aminoethanol Reflux in solvent, dehydrating agent N/A High Standard amidation techniques
Esterification (related step) Esterification with diols 3-hydroxy-2-naphthoic acid, linear alkane diol, dehydrating agent 80–180 °C, reflux, 1–8 h 60–90 >98 May precede amidation or be modified

Research Findings and Practical Considerations

  • The carboxylation step to produce 3-hydroxy-2-naphthoic acid is critical for achieving high purity and yield, which directly impacts the quality of the final amide product.
  • The use of dehydrating agents such as trifluoromethanesulfonic acid or p-toluenesulfonic acid enhances esterification efficiency and stability of intermediates.
  • Reaction temperature and time are optimized to balance conversion and minimize side reactions.
  • Purification steps involving recrystallization and washing are essential to achieve pharmaceutical or industrial-grade purity.
  • The amidation step requires careful control of reaction conditions to avoid hydrolysis and ensure selective amide bond formation.

Q & A

Q. What synthetic methodologies are commonly employed for 3-hydroxy-N-(2-hydroxyethyl)-2-naphthalenecarboxamide?

The synthesis typically involves coupling reactions between naphthalene derivatives and hydroxyethylamine. For example, analogous compounds are synthesized via nucleophilic substitution using propargyl bromide in DMF with K₂CO₃ as a base, monitored by TLC for reaction completion . Post-reaction workup includes solvent extraction (e.g., ethyl acetate) and evaporation. Yield optimization may require adjusting reaction time, temperature, or stoichiometry.

Q. How can the purity of this compound be validated in academic settings?

Purity is assessed using HPLC with a C18 or mixed-mode column (e.g., Newcrom R1). Mobile phases often combine acetonitrile, water, and phosphoric acid (or formic acid for MS compatibility). UV detection at λ ≈ 254 nm is standard due to the naphthalene moiety’s aromaticity . TLC (silica gel, ethyl acetate/hexane) and NMR (¹H/¹³C) are complementary for functional group verification .

Q. What safety protocols are critical during handling?

GHS classifications include acute oral toxicity (Category 4, H302), skin irritation (Category 2, H315), and respiratory irritation (Category 3, H335). Mandatory PPE includes nitrile gloves, lab coats, and safety goggles. Work should be conducted in a fume hood with local exhaust ventilation to minimize aerosol exposure .

Advanced Research Questions

Q. How can crystallographic data resolve structural ambiguities in this compound?

Single-crystal X-ray diffraction (SXRD) using SHELXL for refinement and ORTEP-3 for visualization is ideal. The hydroxyethyl and hydroxyl groups may form intermolecular hydrogen bonds, influencing crystal packing. Data collection at low temperatures (e.g., 100 K) reduces thermal motion artifacts. Twinning or disorder in the naphthalene ring requires iterative refinement cycles .

Q. What mechanistic insights explain contradictory toxicity data across studies?

Discrepancies in toxicity profiles (e.g., hepatic vs. renal effects) may stem from variations in exposure routes (oral vs. inhalation) or metabolic pathways. In vitro assays (e.g., CYP450 enzyme inhibition) and in vivo models (rodent bioassays) should control for species-specific metabolism. Dose-response studies with LC-MS/MS quantification of metabolites can clarify bioactivation pathways .

Q. How can computational modeling predict this compound’s interaction with biological targets?

Molecular docking (AutoDock Vina) and MD simulations (GROMACS) can model binding to receptors like aryl hydrocarbon receptor (AhR) or cytochrome P450. The hydroxyethyl group’s polarity may influence solubility and membrane permeability, assessed via LogP predictions (e.g., SwissADME). QSAR models can correlate structural features with observed bioactivity .

Methodological Considerations

Q. Addressing Low Crystallization Success Rates

  • Strategy : Use solvent diffusion (e.g., layered hexane over DMSO) to slow nucleation.
  • Tools : SHELXD for phase problem resolution; PLATON for twinning analysis .
  • Validation : Compare experimental XRD data with DFT-optimized structures (Gaussian 16) .

Q. Resolving HPLC Peak Tailing

  • Adjustments : Optimize mobile phase pH (2.5–3.5 with H₃PO₄) or switch to a column with lower silanol activity (e.g., Newcrom BH).
  • Advanced : Employ UPLC with 1.7-µm particles for higher resolution and shorter run times .

Data Contradiction Analysis

Q. Conflicting Solubility Reports

  • Root Cause : Variability in solvent purity or measurement techniques (e.g., nephelometry vs. gravimetry).
  • Resolution : Standardize solvents (HPLC-grade) and use dynamic light scattering (DLS) for aggregation detection .

Q. Discrepancies in Biological Activity

  • Example : A study reports antioxidant activity, while another finds pro-oxidant effects.
  • Analysis : Assess redox potential (cyclic voltammetry) and cellular ROS levels (DCFH-DA assay). Context-dependent behavior (e.g., concentration, cell type) must be documented .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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2-Naphthalenecarboxamide, 3-hydroxy-N-(2-hydroxyethyl)-
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2-Naphthalenecarboxamide, 3-hydroxy-N-(2-hydroxyethyl)-

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